2-{[6-(azepan-1-yl)pyridazin-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
Overview
Description
2-{[6-(azepan-1-yl)pyridazin-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is a synthetic organic compound that belongs to the class of pyridazine derivatives. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(azepan-1-yl)pyridazin-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the pyridazine core, followed by the introduction of the azepane ring and the sulfanyl group. The final step involves the acylation of the intermediate with 4-ethylphenyl acetic acid.
Preparation of Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under reflux conditions.
Introduction of Azepane Ring: The azepane ring is introduced via nucleophilic substitution reactions, where the pyridazine intermediate reacts with azepane under basic conditions.
Introduction of Sulfanyl Group: The sulfanyl group is introduced through the reaction of the pyridazine-azepane intermediate with a thiol reagent.
Acylation: The final step involves the acylation of the intermediate with 4-ethylphenyl acetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-{[6-(azepan-1-yl)pyridazin-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group or to reduce the pyridazine ring using reducing agents like lithium aluminum hydride.
Substitution: The azepane ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyridazine derivatives, de-sulfanylated products.
Substitution: Various substituted azepane derivatives.
Scientific Research Applications
2-{[6-(azepan-1-yl)pyridazin-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets. It may exhibit anti-inflammatory, antibacterial, or anticancer activities.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Research: It can serve as a tool compound to study biological pathways and mechanisms, particularly those involving pyridazine derivatives.
Industrial Applications: The compound may be used in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[6-(azepan-1-yl)pyridazin-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[6-(azepan-1-yl)pyridazin-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide
- 2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide
Uniqueness
2-{[6-(azepan-1-yl)pyridazin-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is unique due to the presence of the azepane ring and the specific substitution pattern on the pyridazine core. This structural uniqueness may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
2-[6-(azepan-1-yl)pyridazin-3-yl]sulfanyl-N-(4-ethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4OS/c1-2-16-7-9-17(10-8-16)21-19(25)15-26-20-12-11-18(22-23-20)24-13-5-3-4-6-14-24/h7-12H,2-6,13-15H2,1H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTSOBLBLPREOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)N3CCCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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